3,3'-Di-O-methylellagic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds such as 3,3′,4-tri-O-methylellagic acid has been reported, starting from commercially available gallic acid. The synthesis involves constructing an unsymmetric Ar–Ar bond, which was challenging and required various methods before successfully achieving it through intramolecular Ullmann coupling reaction (Alam & Tsuboi, 2007). This process highlights the complexity and challenges in synthesizing specific methylellagic acid derivatives.
Molecular Structure Analysis
Ellagic acid derivatives, including 3,3'-Di-O-methylellagic acid, exhibit a complex molecular structure characterized by a dibenzo-γ-pyrone core and methoxy groups at specific positions. The presence of methoxy groups significantly affects the compound's reactivity and interactions with biological molecules. The exact structure of 3,3'-Di-O-methylellagic acid would be elucidated through spectroscopic methods, as demonstrated by the isolation and structural determination of similar compounds from natural sources (Nduji & Okwute, 1988).
Chemical Reactions and Properties
The methylation of ellagic acid to form derivatives like 3,3'-Di-O-methylellagic acid involves chemical reactions that introduce methoxy groups, influencing the molecule's reactivity. Methylation can enhance the compound's lipophilicity, potentially affecting its biological activity and bioavailability. The specific chemical reactions involved in the synthesis and modification of ellagic acid derivatives highlight the compound's versatile chemical properties.
Physical Properties Analysis
Methylellagic acids and their glycosides, related to 3,3'-Di-O-methylellagic acid, have been studied for their physical properties. These compounds are found in various natural sources and exhibit unique characteristics that may include solubility in certain solvents, melting points, and crystalline forms. Understanding these physical properties is crucial for their application in different scientific and therapeutic contexts (Hillis & Yazaki, 1973).
Scientific Research Applications
Antiproliferative Potential : A study has shown that 3,3′-di-O-methylellagic acid is a potential cytotoxic compound, warranting further investigation for developing novel antiproliferative drugs against human carcinoma (Kuete et al., 2017).
Inhibition of Advanced Glycation End Products : This compound exhibits inhibitory activities towards the formation of advanced glycation end products (AGEs), which are significant in managing diseases like diabetes (Kim et al., 2008).
Polymer Synthesis : It can be used to synthesize polymer precursors, including various polymers like 2,3,4,2′,3′,4′-hexamethoxy-6,6′-diphenoyl-dichloride (Reitze et al., 2001).
Flavonoid Glycoside Source : This acid is a flavonoid glycoside found in the flowers of Filipendula ulmaria (Bukreeva & Shukhobodskii, 1987).
Mycobacteria Research : It selectively inhibits the formation of acid-fastness in mycobacteria without retarding their growth, which is important in tuberculosis research (Kondo et al., 1979).
Spectroscopic Analysis and Drug Development : Its presence in plants like Aphananthe aspera may be useful for spectroscopic analysis and potential drug development (Ye et al., 2007).
Hepatocarcinoma Cell Line Inhibition : This acid showed moderately inhibited activity against the Human Hepatocarcinoma cell line (HepG2 cells) (Chen et al., 2020).
Hematopoietic Progenitor Cell Proliferation : It promotes hematopoietic progenitor cell proliferation and megakaryocyte differentiation, potentially beneficial as a therapeutic agent for blood platelet disorders (Gao et al., 2014).
Alpha-Glucosidase Inhibition and Immuno-Inhibition : This compound shows significant alpha-glucosidase inhibition activity and possesses immunoinhibitory activities with no cytotoxic effects (Tabopda et al., 2008).
Antibacterial Activity : 3,3′-Di-O-methylellagic acid also has moderate antibacterial activity (Zhang et al., 2008).
Safety And Hazards
The safety data sheet for 3,3’-Di-O-methylellagic acid suggests that it should be handled with care to avoid dust formation and inhalation . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental ingestion or contact, immediate medical attention is advised .
properties
IUPAC Name |
6,13-dihydroxy-7,14-dimethoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O8/c1-21-11-7(17)3-5-9-10-6(15(19)23-13(9)11)4-8(18)12(22-2)14(10)24-16(5)20/h3-4,17-18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAGYIBJNXLDTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176918 | |
Record name | 3,3'-Di-O-methylellagic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20176918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Di-O-methylellagic acid | |
CAS RN |
2239-88-5 | |
Record name | 3,3′-Di-O-methylellagic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2239-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3'-Di-O-methylellagic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002239885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3'-Di-O-methylellagic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20176918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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